2-(3-Chlorophenyl)ethene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(3-chlorophenyl)ethenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-6H/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOTSSAVGZLGC-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247658 | |
| Record name | (1E)-2-(3-Chlorophenyl)ethenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216955-76-9 | |
| Record name | (1E)-2-(3-Chlorophenyl)ethenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216955-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1E)-2-(3-Chlorophenyl)ethenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Chlorophenyl Ethene 1 Sulfonyl Chloride
Classical Preparative Approaches
Traditional methods for synthesizing sulfonyl chlorides provide foundational routes to the target compound, often relying on well-established chemical transformations.
Chlorosulfonation of Ethene Precursors
A direct and common method for the synthesis of vinylsulfonyl chlorides is the chlorosulfonation of the corresponding ethene precursor. In this case, 3-chlorostyrene (B1584043) serves as the starting material. The reaction typically involves treating the styrene derivative with a suitable chlorosulfonating agent. Literature indicates that the synthesis of (E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride can be achieved from 3-chlorostyrene in a reaction medium of tetrahydrofuran and water, maintained at a pH of approximately 8 with sodium carbonate. lookchem.com This approach directly installs the sulfonyl chloride group onto the vinyl moiety of the precursor.
Table 1: Chlorosulfonation of 3-Chlorostyrene
| Precursor | Reagents | Product | Reference |
|---|
Conversion from Sulfonic Acids and Their Salts
Another classical approach involves the conversion of a pre-existing sulfonic acid or its corresponding salt into the desired sulfonyl chloride. This two-step process would first involve the sulfonation of 3-chlorostyrene to produce 2-(3-chlorophenyl)ethene-1-sulfonic acid or its salt. Subsequently, this intermediate is treated with a chlorinating agent.
Common reagents for this conversion include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). researchgate.net These reagents effectively replace the hydroxyl group of the sulfonic acid or the counter-ion of the sulfonate salt with a chlorine atom, yielding the sulfonyl chloride. This method is widely applicable for the preparation of various sulfonyl chlorides from their sulfonic acid precursors. researchgate.net
Table 2: Conversion of Sulfonic Acid Salt to Sulfonyl Chloride
| Precursor | Typical Chlorinating Agents | Product |
|---|
Oxidative Chlorination of Sulfur-Containing Precursors
Oxidative chlorination provides a versatile pathway to sulfonyl chlorides from various sulfur-containing organic compounds at a lower oxidation state. This transformation simultaneously forms the sulfonyl group and installs the chloro substituent.
Thiols and their derivatives, such as thioacetates, are excellent precursors for the synthesis of sulfonyl chlorides through oxidative chlorination. researchgate.net A variety of reagent systems have been developed for this purpose, often prized for their mild conditions and high efficiency. nih.gov
For instance, the reaction can be carried out using reagents like trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS). researchgate.neted.ac.uk These methods are often performed in water, representing an environmentally benign approach. researchgate.net The process involves the in-situ generation of the sulfonyl chloride from the thiol or disulfide, which can then be used directly. researchgate.net The oxidative chlorination of the corresponding 2-(3-chlorophenyl)ethenyl thiol or its thioacetate would proceed under these conditions to yield the target molecule.
Table 3: Oxidative Chlorination of Thiol Derivatives
| Precursor | Oxidizing/Chlorinating Agent | Key Advantages | Reference |
|---|---|---|---|
| 2-(3-Chlorophenyl)ethenyl thiol | Trichloroisocyanuric acid (TCCA) | Environmentally friendly (can be done in water) | researchgate.net |
| 2-(3-Chlorophenyl)ethenyl thiol | N-Chlorosuccinimide (NCS) | Mild conditions, high selectivity | ed.ac.uk |
A particularly effective and environmentally friendly method for preparing sulfonyl chlorides involves the oxidative chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This method avoids the use of odorous thiols and hazardous reagents like chlorine gas. organic-chemistry.orggoogle.com The process begins with the synthesis of the S-alkylisothiourea salt, which is readily prepared from an alkyl halide (in this case, a 2-(3-chlorophenyl)ethenyl halide) and inexpensive thiourea. organic-chemistry.orgresearchgate.net
The resulting salt is then subjected to oxidative chlorination. A number of reagents are effective for this step, including N-chlorosuccinimide (NCS) in an acidic medium or household bleach (sodium hypochlorite). organic-chemistry.orgorganic-chemistry.org These methods are known for their operational simplicity, scalability, and high yields. organic-chemistry.orgorganic-chemistry.org Furthermore, in large-scale syntheses using NCS, the succinimide byproduct can be recycled, adding to the sustainability of the process. organic-chemistry.orgresearchgate.net
Table 4: Synthesis via S-Alkylisothiourea Salt
| Step | Starting Materials | Reagents | Intermediate/Product | Key Features | Reference |
|---|---|---|---|---|---|
| 1. Salt Formation | 1-Chloro-3-(2-haloethenyl)benzene, Thiourea | Ethanol (solvent), reflux | S-[2-(3-Chlorophenyl)ethenyl]isothiourea salt | Readily available, odorless precursors | organic-chemistry.orgresearchgate.net |
Advanced and Catalytic Synthetic Strategies
Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods. For the synthesis of sulfonyl chlorides and related compounds, catalytic and photocatalytic approaches are at the forefront of this effort.
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), have been successfully employed to produce sulfonyl chlorides from arenediazonium salts under mild, room-temperature conditions. nih.gov This offers a sustainable alternative to classical methods like the Meerwein chlorosulfonylation. nih.gov Another photocatalytic approach allows for the synthesis of sulfonyl chlorides from various thio-derivatives, including thiols, thioacetates, and isothiouronium salts. nih.gov By simply varying the wavelength of the incident light, remarkable selectivity for different products can be achieved. nih.gov
These advanced catalytic systems, while not yet explicitly reported for the synthesis of 2-(3-chlorophenyl)ethene-1-sulfonyl chloride, represent the next generation of synthetic methodologies. Their application would involve adapting the conditions for the specific vinyl substrate, potentially offering higher efficiency, reduced waste, and milder reaction conditions compared to classical approaches.
Transition-Metal Catalysis in Sulfonyl Chloride Synthesis
Transition-metal catalysis plays a pivotal role in the formation of sulfonyl chlorides from various precursors. A classic and effective method is the Sandmeyer-type reaction, which utilizes copper salts to convert arenediazonium salts into the corresponding sulfonyl chlorides acs.org. This process typically involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride or copper(II) chloride acs.org. The versatility of this reaction allows for the synthesis of a wide array of both electron-rich and electron-deficient aryl sulfonyl chlorides, demonstrating high tolerance for various functional groups like halides, esters, and nitro groups acs.org. While not a direct synthesis of a vinyl sulfonyl chloride, this methodology is fundamental for creating the substituted aromatic precursors that could be elaborated into the target molecule, this compound.
Table 1: Examples of Transition-Metal Catalyzed Sulfonyl Chloride Synthesis
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Copper(I) Chloride | Arenediazonium Salt, SO₂ | Aryl Sulfonyl Chloride | acs.org |
Photoredox Catalysis in Organosulfur Chemistry
Visible-light photoredox catalysis has emerged as a powerful and mild strategy for activating organic molecules, including the synthesis of organosulfur compounds researchgate.net. This approach relies on a photocatalyst, often an iridium or ruthenium complex, which, upon excitation by visible light, can initiate single-electron transfer (SET) processes researchgate.netnih.gov. In the context of sulfonyl chloride synthesis, photoredox catalysis can be used to generate sulfonyl radicals from precursors like arenediazonium salts and a sulfur dioxide source acs.org.
Recent advancements have also introduced heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), which offers a more sustainable alternative to traditional metal-based catalysts acs.org. K-PHI can effectively mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature, providing a green alternative to the Meerwein chlorosulfonylation reaction acs.org. The selectivity of such reactions can sometimes be tuned by the wavelength of the incident light, allowing for the targeted synthesis of sulfonyl chlorides over other potential products like aryl chlorides or disulfides nih.gov.
Table 2: Photocatalysts in Organosulfur Chemistry
| Photocatalyst | Reactant Types | Key Feature | Reference |
|---|---|---|---|
| fac-Ir(ppy)₃ | 1,5-Dienes, Sulfonyl Chlorides | Radical Addition/Cyclization | nih.gov |
| Potassium Poly(heptazine imide) | Arenediazonium Salts, SO₂ source | Heterogeneous, Metal-Free | acs.org |
Green Chemistry Principles in Synthesis Protocols
The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by focusing on aspects like solvent choice, atom economy, and waste reduction.
A key tenet of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives rsc.orgrsc.org. Water is an ideal green solvent due to its non-flammability, non-toxicity, and abundance rsc.org. For instance, a rapid and efficient synthesis of sulfonyl chlorides can be achieved through the oxyhalogenation of thiols and disulfides using oxone and a potassium halide (KX) in water rsc.org. Other sustainable solvents, such as ethanol and glycerol, have also been successfully employed for the oxidative chlorination of thiols to afford sulfonyl chlorides, followed by in-situ reaction with amines to produce sulfonamides rsc.orgresearchgate.net.
Maximizing atom economy and minimizing waste are crucial for sustainable synthesis. Traditional reagents for converting sulfonic acids to sulfonyl chlorides, such as POCl₃ or SO₂Cl₂, are often unselective and generate significant waste researchgate.net. Modern approaches focus on cleaner reagents and recyclable components.
A notable example is the synthesis of sulfonyl chlorides from S-alkylisothiourea salts using N-chlorosuccinimide (NCS) as the chlorinating agent organic-chemistry.orgresearchgate.net. This method is not only efficient but also sustainable, as the water-soluble byproduct, succinimide, can be conveniently recovered from the aqueous phase and recycled back into the starting reagent (NCS) using bleach (sodium hypochlorite) organic-chemistry.orgresearchgate.net. Other environmentally friendly protocols utilize bleach or sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as clean and economical oxidants rsc.orgresearchgate.netorganic-chemistry.org.
Table 3: Green Reagents in Sulfonyl Chloride Synthesis
| Reagent System | Substrate | Key Advantage | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) / HCl | S-Alkylisothiourea Salts | Recyclable byproduct (succinimide) | organic-chemistry.orgresearchgate.net |
| Oxone / KCl | Thiols, Disulfides | Use of water as solvent | rsc.org |
| Bleach (NaOCl) | S-Alkylisothiourea Salts | Economical and worker-friendly | organic-chemistry.org |
Optimization of Reaction Conditions and Yields
The efficiency and safety of a chemical synthesis are highly dependent on the optimization of reaction parameters, particularly temperature and pressure.
Temperature and Pressure Influence
Temperature is a critical parameter that must be carefully controlled in many sulfonyl chloride syntheses. The high exothermicity of oxidative chlorination reactions necessitates effective temperature management to prevent thermal runaway and the formation of side products rsc.org. Many protocols specify low temperatures, often at 0 °C or below, to ensure reaction selectivity and the stability of sensitive intermediates acs.orgrsc.org. For example, the preparation of diazonium salts as precursors for Sandmeyer-type reactions is typically conducted at temperatures below -5 °C in an ice bath to prevent decomposition acs.orgrsc.org.
The advent of continuous flow chemistry offers a superior method for controlling reaction parameters. By using small-volume reactors with high surface-area-to-volume ratios, heat generated during the reaction can be dissipated efficiently, allowing for exquisite control over the temperature profile rsc.org. This enhanced control improves the inherent safety of the process and can lead to higher yields and space-time yields rsc.org. While most laboratory-scale syntheses of sulfonyl chlorides are performed at atmospheric pressure, pressure control becomes a relevant parameter in continuous flow systems to maintain stable flow rates and residence times.
Table 4: Temperature Conditions in Sulfonyl Chloride Synthesis
| Reaction Type | Precursor | Temperature | Rationale | Reference |
|---|---|---|---|---|
| Diazotization | 2,6-dichloroaniline | Below -5 °C | Stabilize diazonium salt intermediate | rsc.org |
| Sandmeyer-type | Arenediazonium salt | Below 5 °C (ice bath) | Control reaction and increase yield | acs.org |
| Oxidative Chlorination | Thiol | Below -5 °C | Control exothermicity | rsc.org |
Stoichiometric Considerations and Reagent Control
The precise control of stoichiometry and the quality of reagents are fundamental to the successful synthesis of this compound. These factors directly influence the reaction's efficiency and the profile of the resulting product mixture.
The molar ratio between 3-chlorostyrene and the sulfonating agent is a critical parameter. An excess of the sulfonating agent can promote the formation of disulfonated byproducts and encourage polymerization of the starting material and the product. Conversely, an insufficient amount of the sulfonating agent will lead to incomplete conversion of the 3-chlorostyrene. The optimal molar ratio is typically sought to be near stoichiometric, with a slight excess of the sulfonating agent sometimes employed to drive the reaction to completion.
The use of a base is often necessary to neutralize the hydrochloric acid (HCl) that is generated, especially when reagents like chlorosulfonic acid are used. The choice and amount of the base are crucial. A non-nucleophilic, weak base is generally preferred to prevent unwanted reactions with the sulfonyl chloride product. The stoichiometry of the base should be sufficient to neutralize the acid produced, as its presence can catalyze undesirable side reactions.
The purity of the starting materials is also a significant factor. The 3-chlorostyrene should be free of impurities, such as polymerization inhibitors or other vinyl compounds, that could interfere with the reaction. The choice of the sulfonating agent, which can range from sulfuryl chloride to Vilsmeier-type reagents, and its controlled addition rate are pivotal in managing the reaction's exothermicity and preventing localized overheating that can lead to side reactions.
Interactive Data Table: Stoichiometric Ratios and Their Effects
| 3-Chlorostyrene (eq.) | Sulfonating Agent (eq.) | Base (eq.) | Expected Outcome |
| 1.0 | 0.8 | 1.1 | Incomplete conversion of 3-chlorostyrene |
| 1.0 | 1.1 | 1.1 | Optimal for high yield of the desired product |
| 1.0 | 1.5 | 1.1 | Increased risk of disulfonation and side products |
| 1.0 | 1.1 | 0.8 | Potential for acid-catalyzed side reactions |
| 1.0 | 1.1 | 1.5 | No significant benefit, potential for base-mediated side reactions |
Reactivity and Reaction Mechanisms of 2 3 Chlorophenyl Ethene 1 Sulfonyl Chloride
Electrophilic Nature of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride group of 2-(3-chlorophenyl)ethene-1-sulfonyl chloride is highly electrophilic. This is a consequence of the significant electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. This polarization creates a substantial partial positive charge on the sulfur atom, rendering it susceptible to attack by various nucleophiles. organic-chemistry.orgnih.gov Sulfonyl chlorides are recognized as extremely powerful electrophiles, which facilitates fast and selective couplings with a wide array of nucleophiles. organic-chemistry.org The general structure of sulfonyl chlorides makes them important intermediates in both organic and medicinal synthesis. researchgate.net
The reactivity of the sulfonyl chloride group can be modulated by the nature of the organic residue (R) attached to it. In the case of this compound, the styrenyl group influences the electronic properties of the sulfonyl chloride moiety. The electrophilicity is a key factor in the subsequent nucleophilic substitution reactions that are characteristic of this class of compounds.
Nucleophilic Substitution Reactions
The primary mode of reaction for this compound involves nucleophilic substitution at the sulfonyl sulfur atom. In these reactions, a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group. This general mechanism is the foundation for the synthesis of a diverse range of sulfonamide and sulfonate derivatives.
The reaction between sulfonyl chlorides and amines is a cornerstone of sulfonamide synthesis. nih.govorganic-chemistry.org This reaction is highly efficient and is widely employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov
The general reaction of this compound with an amine (primary or secondary) proceeds with the formation of a sulfonamide and the release of hydrochloric acid, which is typically neutralized by a base. researchgate.net
Reaction Scheme: Sulfonamide Formation
Both primary (RNH₂) and secondary (R₂NH) amines readily react with sulfonyl chlorides to yield the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. researchgate.net The nucleophilicity of the amine plays a crucial role in the reaction rate. Generally, less sterically hindered amines are more reactive. rsc.org However, even sterically hindered amines can react to give excellent yields, as their reaction with the sulfonyl chloride may be slower but still proceeds effectively. rsc.org
The reaction conditions can be optimized to accommodate the reactivity of different amines. For instance, in reactions with less nucleophilic amines, a more reactive activating agent might be employed to facilitate the reaction.
| Amine Type | Reactant | Product |
| Primary Amine | R-NH₂ | N-substituted sulfonamide |
| Secondary Amine | R₂NH | N,N-disubstituted sulfonamide |
The formation of the sulfur-nitrogen (S-N) bond in sulfonamide synthesis is a classic example of a nucleophilic acyl substitution-type mechanism at a sulfur center. The reaction is generally considered to be a concerted Sₙ2-like process or a stepwise addition-elimination pathway. chemistrysteps.comrsc.org
The proposed mechanism involves the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate.
Leaving Group Departure: The intermediate then collapses, expelling the chloride ion as a leaving group.
Deprotonation: A base, which can be a second molecule of the amine or an added base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final sulfonamide product and an ammonium salt.
The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
In a reaction analogous to sulfonamide formation, this compound can react with alcohols (R-OH) in the presence of a base to form sulfonate esters. masterorganicchemistry.com This reaction is a widely used method for the synthesis of these esters. masterorganicchemistry.com
The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride. A base, typically a non-nucleophilic amine such as pyridine, is used to catalyze the reaction and neutralize the HCl produced.
Reaction Scheme: Sulfonate Ester Formation
The mechanism is similar to that of sulfonamide formation, involving a nucleophilic attack by the oxygen of the alcohol on the sulfur atom, followed by the elimination of the chloride ion. The C-O bond of the alcohol remains intact during this reaction, meaning the stereochemistry at the carbon atom of the alcohol is retained.
| Nucleophile | Reactant | Product |
| Alcohol | R-OH | Sulfonate Ester |
Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles due to the high polarizability of the sulfur atom. They can react with sulfonyl chlorides to form sulfonothioates (also known as thiosulfonates). This reaction provides a direct method for the formation of a sulfur-sulfur bond.
The reaction of this compound with a thiol in the presence of a base would yield the corresponding S-alkyl or S-aryl sulfonothioate.
Reaction Scheme: Sulfonothioate Formation
The mechanism follows the established pattern of nucleophilic substitution at the sulfonyl sulfur. The sulfur atom of the thiol or thiolate acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride, with subsequent loss of the chloride leaving group. The synthesis of S-aryl arenethiosulfonates from arenesulfonyl chlorides has been reported, confirming the viability of this transformation. rsc.org
| Nucleophile | Reactant | Product |
| Thiol/Thiolate | R-SH / R-S⁻ | Sulfonothioate (Thiosulfonate) |
pH-Dependent Reactivity Profiles
The reactivity of sulfonyl chlorides, including this compound, is notably dependent on pH, primarily concerning hydrolysis and reactions with nucleophiles. The sulfonyl chloride group is susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles.
Under neutral or acidic conditions, the hydrolysis of aromatic sulfonyl chlorides generally proceeds via a direct nucleophilic attack by water (solvolysis) in an SN2-type mechanism. rsc.org However, the rate of this reaction can be slow.
In basic media, the reaction landscape changes significantly. The hydrolysis is accelerated due to the presence of the much stronger nucleophile, the hydroxide ion (OH⁻). rsc.org For reactions with basic nucleophiles, such as amines, the optimal pH for the reaction can be predicted. Studies on benzenesulfonyl chloride have shown that at high pH, the yield of sulfonamides from reactions with various amines can be unexpectedly high, suggesting the involvement of third-order reaction processes. scispace.comcore.ac.uk This indicates that under basic conditions, the reaction of this compound with nucleophiles at the sulfur atom is likely to be more efficient. One synthetic procedure for the parent compound specifies a pH of approximately 8 for a reaction in a tetrahydrofuran/water mixture, highlighting the relevance of pH control in its handling and synthesis. lookchem.com
The stability of the vinyl group is also pH-dependent, although it is generally more stable than the sulfonyl chloride moiety. In strongly basic conditions, vinyl sulfones can undergo reactions, but the primary pH-dependent reactivity of the title compound is centered on the sulfonyl chloride group.
Table 1: General pH-Dependent Reactivity of Arenesulfonyl Chlorides
| pH Range | Dominant Nucleophile | Primary Reaction at Sulfonyl Group | General Rate |
|---|---|---|---|
| Acidic (pH < 7) | H₂O | Solvolysis (Neutral Hydrolysis) | Slow |
| Neutral (pH ≈ 7) | H₂O | Solvolysis (Neutral Hydrolysis) | Slow |
Addition Reactions to the Ethene Moiety
The strong electron-withdrawing effect of the -SO₂Cl group makes the β-carbon of the ethene moiety highly electron-deficient and thus a prime target for nucleophilic attack. This electronic arrangement facilitates a range of addition reactions.
1,4-Conjugate Addition Reactions
This compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate additions (also known as Michael additions). makingmolecules.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the ethene group. libretexts.orgwikipedia.org The resulting intermediate is an enolate which is subsequently protonated (or reacted with another electrophile) to yield the final saturated product. masterorganicchemistry.combeilstein-journals.org
The general mechanism involves:
Nucleophilic Attack: A "soft" nucleophile, such as an enolate, amine, or thiolate, adds to the β-carbon. wikipedia.orgmasterorganicchemistry.com
Charge Delocalization: The negative charge is delocalized across the sulfonyl group.
Protonation: The resulting carbanion is protonated at the α-carbon to give the final adduct.
Vinyl sulfones and related vinyl sulfonamides are well-established as effective Michael acceptors in various synthetic applications, including bioconjugation and peptide macrocyclization. nih.govnih.gov The reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate α-carbanion through inductive effects and the participation of its d-orbitals. nih.gov A wide variety of nucleophiles can participate in this reaction, making it a versatile method for carbon-carbon and carbon-heteroatom bond formation.
Cycloaddition Reactions (e.g., [3+2] cycloadditions)
The electron-deficient nature of the double bond in this compound makes it a suitable component in cycloaddition reactions. It can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like nitrile imines, azides, or nitrones. researchgate.netmdpi.com
In a typical [3+2] cycloaddition, the 1,3-dipole reacts across the ethene double bond to form a five-membered heterocyclic ring. For instance, the reaction with a nitrile imine, often generated in situ from a hydrazonoyl chloride, would be expected to produce a pyrazole derivative. mdpi.com The regioselectivity of such reactions is governed by the electronic and steric properties of both the dipolarophile and the dipole. While specific studies on this compound are not prevalent, the high reactivity of related vinyl sulfones in these transformations suggests its potential as a versatile substrate for synthesizing complex heterocyclic systems. Research on other azo-olefins has shown competition between [4+2] and [3+2] cycloaddition pathways, depending on the substituents of the reacting olefin. rsc.org
Radical Addition Processes
The ethene moiety of this compound can also participate in radical addition reactions. Furthermore, the sulfonyl chloride group itself can be a precursor to sulfonyl radicals.
Sulfonyl chlorides can serve as sources for sulfonyl radicals (R-SO₂•) under photoredox catalysis or with radical initiators. rsc.orgnih.gov These sulfonyl radicals can then add across alkenes and alkynes in a process known as halosulfonylation or hydrosulfonylation, depending on the reaction conditions. nih.govacs.orgorganic-chemistry.org
The general process involves:
Initiation: Generation of a sulfonyl radical from the sulfonyl chloride.
Propagation: The sulfonyl radical adds to an alkene or alkyne, forming a carbon-centered radical intermediate.
Termination/Propagation: This radical can then abstract a chlorine atom from another sulfonyl chloride molecule to form a β-chlorovinyl sulfone and regenerate the sulfonyl radical, propagating the chain. acs.org Alternatively, it can be trapped by other species in the reaction mixture. nih.govrsc.org
This methodology allows for the efficient ligation of a sulfonyl group and a halogen across a π-system, providing access to highly functionalized vinyl sulfones. acs.org
The stereochemistry of radical additions to unsaturated systems can be complex, but in many cases, a high degree of stereoselectivity is observed. rsc.org For the radical-mediated addition of sulfonyl chlorides to terminal alkynes, the reaction often proceeds with high E-selectivity, yielding the (E)-β-chlorovinyl sulfone. acs.org
In other radical processes involving vinyl sulfones, the stereochemical outcome can also be controlled. For example, in radical-mediated thiodesulfonylation reactions of vinyl sulfones, the products are formed predominantly with E-stereochemistry, irrespective of the stereochemistry of the starting vinyl sulfone. nih.gov This suggests that the intermediate vinyl radical can equilibrate to the thermodynamically more stable trans isomer before being trapped. The stereospecificity of radical additions has also been demonstrated in reactions with aliphatic olefins, where isomerically pure products are obtained, indicating that the stereochemistry is not exclusive to ring-strained substrates. wikipedia.org
Table 2: Summary of Potential Radical Reactions
| Reaction Type | Reactant | Intermediate Species | Typical Product | Stereochemical Preference |
|---|---|---|---|---|
| Chlorosulfonylation | Alkyne | Sulfonyl Radical, Vinyl Radical | (E)-β-Chlorovinyl sulfone | High E-selectivity |
| Hydrosulfonylation | Alkene | Sulfonyl Radical, Alkyl Radical | Alkyl sulfone | Dependent on H-atom donor |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for aromatic compounds. However, the application of vinyl sulfonyl chlorides like this compound in these reactions, particularly Friedel-Crafts reactions, is fraught with challenges.
Friedel-Crafts Reactions with Aryl Systems
The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching alkyl or acyl groups to an aromatic ring. The sulfonylation of arenes using sulfonyl chlorides, a related process, is also a key method for forming aryl sulfones. scispace.com This reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a sulfonyl cation or a related electrophilic species that then attacks the aromatic ring.
For aryl sulfonyl chlorides, this reaction can proceed effectively to yield diaryl sulfones. However, the reactivity of vinyl sulfonyl chlorides in this context is significantly different. The general mechanism involves the coordination of the Lewis acid to the sulfonyl chloride, facilitating the departure of the chloride ion and generating the electrophile for the subsequent attack on the aromatic substrate.
Table 1: General Parameters for Friedel-Crafts Sulfonylation
| Parameter | Description |
| Substrates | Aromatic compounds (e.g., benzene, toluene) |
| Reagent | Sulfonyl chloride (ArSO₂Cl or RSO₂Cl) |
| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) or solid acids |
| Product | Aryl sulfones |
| Mechanism | Electrophilic Aromatic Substitution |
This table outlines the typical components and characteristics of a Friedel-Crafts sulfonylation reaction.
Vinylogous Nucleophilic Catalysis
The concept of vinylogy describes the transmission of electronic effects through a conjugated system. mdpi.com In this compound, the vinyl group conjugated to the sulfonyl chloride moiety allows for reactivity at the β-carbon, a phenomenon central to vinylogous nucleophilic catalysis.
Sulfene Intermediate Formation and Reactivity
Sulfenes (R₂C=SO₂) are highly reactive intermediates typically generated from alkanesulfonyl chlorides by elimination of hydrogen chloride in the presence of a base. In the context of a vinyl sulfonyl chloride, a similar base-mediated reaction can be envisioned. The presence of the conjugated double bond allows for a 1,4-elimination pathway.
Upon treatment with a suitable base, a proton can be abstracted from a nucleophile, which then attacks the β-carbon of the vinyl group. This initiates a cascade where the π-electrons shift, leading to the expulsion of the chloride ion from the sulfonyl group. This process can be viewed as the formation of a transient, vinylogous sulfene-like species or can lead directly to the product. These reactive intermediates can be trapped by various nucleophiles, leading to the formation of new C-S and C-C bonds.
Investigation of Zwitterionic Intermediates
The reaction of this compound with nucleophiles can also proceed through the formation of zwitterionic intermediates. In a polar reaction environment, a nucleophile can add to the β-position of the electron-deficient vinyl group. This addition results in the formation of a resonance-stabilized zwitterion, where a negative charge is located on the carbon α to the sulfonyl group and a positive charge resides on the nucleophile.
Table 2: Plausible Zwitterionic Intermediate Formation
| Step | Description |
| 1. Nucleophilic Attack | A nucleophile (Nu) attacks the β-carbon of the ethene group. |
| 2. Zwitterion Formation | A zwitterionic intermediate is formed, with charge separation and resonance stabilization across the C-C-S=O system. |
| 3. Subsequent Reaction | The intermediate can undergo intramolecular rearrangement or react with another species to form the final product. |
This table describes the stepwise process for the formation of a zwitterionic intermediate in the reaction of a vinyl sulfonyl chloride with a nucleophile.
The presence and stability of such zwitterionic intermediates are often dependent on the polarity of the solvent and the nature of the interacting substituents. nih.govmdpi.com While direct experimental evidence for zwitterionic intermediates in reactions of this compound is not extensively documented, their formation is a well-established mechanistic possibility in analogous polar addition reactions involving activated alkenes. mdpi.comrsc.org The investigation of these intermediates is crucial for understanding the complete mechanistic landscape of this versatile compound.
Derivatives and Transformations of 2 3 Chlorophenyl Ethene 1 Sulfonyl Chloride
Design and Synthesis of Functionalized Analogs
The generation of analogs of 2-(3-chlorophenyl)ethene-1-sulfonyl chloride involves strategic modifications at its key reactive sites. These modifications are crucial for tuning the molecule's chemical and physical properties.
The introduction of various substituents onto the 3-chlorophenyl ring is a primary strategy for creating structural diversity. This is typically achieved by starting with an appropriately substituted styrene precursor. A wide array of synthetic methods exists for preparing substituted styrenes, which can then be subjected to sulfochlorination to yield the desired ethene-1-sulfonyl chloride derivative.
For instance, palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, can be used to synthesize substituted styrenes from bromobenzyl bromides. These methods allow for the regioselective introduction of various functional groups onto the aromatic ring. Additionally, classical methods like the Wittig reaction on substituted benzaldehydes provide another route to diverse styrene precursors. Once the desired substituted styrene is obtained, it can be converted to the target sulfonyl chloride. The synthesis of the parent compound, for example, utilizes 3-chlorostyrene (B1584043) as the starting material. lookchem.com
The ethene double bond is a key site for chemical modification, offering pathways to a variety of saturated and functionalized analogs. One of the most direct modifications is the reduction of the double bond to form the corresponding saturated analog, 2-(3-chlorophenyl)ethane-1-sulfonyl chloride. This transformation converts the reactive vinylsulfonyl group into a more stable ethanesulfonyl moiety.
Furthermore, the electron-withdrawing nature of the sulfonyl chloride group makes the ethene linker susceptible to various addition reactions. For example, vinyl sulfonyl compounds can undergo hydroxysulfonylation reactions in the presence of sulfonyl chlorides and a visible-light photocatalyst. acs.org The double bond can also participate in cycloaddition reactions, serving as a dienophile or dipolarophile to construct complex cyclic systems. It is also a potential Michael acceptor, particularly after conversion of the sulfonyl chloride to a sulfone or sulfonamide, allowing for conjugate addition of nucleophiles. rsc.orgnsf.gov
The sulfonyl chloride group is a versatile functional handle that can be readily converted into other sulfonyl derivatives, most notably sulfonyl fluorides. The conversion of sulfonyl chlorides to sulfonyl fluorides is a well-established and highly efficient transformation, often employed to enhance stability or modify reactivity. This halogen exchange reaction is typically accomplished using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). ccspublishing.org.cn
The reaction conditions can be tuned for optimal yield and purity. For instance, using potassium fluoride in a biphasic water/acetone mixture or in acetonitrile with a phase-transfer catalyst like 18-crown-6 can lead to high yields of the corresponding sulfonyl fluoride. ccspublishing.org.cnrsc.org These methods are generally mild and tolerate a wide range of functional groups, making them applicable to complex molecules. ccspublishing.org.cnresearchgate.net The resulting 2-(3-chlorophenyl)ethene-1-sulfonyl fluoride is often more stable and less susceptible to hydrolysis than its chloride counterpart.
Interactive Table: Conditions for Sulfonyl Chloride to Sulfonyl Fluoride Conversion
| Fluoride Source | Catalyst/Solvent System | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile | Room Temperature | Excellent | ccspublishing.org.cn |
| Potassium Bifluoride (KHF₂) | Acetonitrile / Biphasic Mixture | Room Temperature | High | ccspublishing.org.cn |
| Potassium Fluoride (KF) | Water / Acetone | Room Temperature | High (84-100%) | N/A |
| Cyanuric Chloride / KHF₂ | TBAB or TMAC / Acetonitrile | 60 °C | Good to High | mdpi.com |
This table summarizes common methods for converting sulfonyl chlorides to sulfonyl fluorides, which are applicable to this compound.
Synthetic Utility as a Key Intermediate
The inherent reactivity of this compound makes it a valuable building block in organic synthesis for creating more elaborate molecules.
Sulfonyl chlorides are powerful electrophiles widely used for the formation of carbon-sulfur (C-S) bonds. They readily react with a variety of nucleophiles. For example, reaction with amines (aminolysis) yields sulfonamides, a scaffold prevalent in medicinal chemistry. researchgate.net Similarly, reaction with alcohols or phenols (alcoholysis) produces sulfonate esters. Friedel-Crafts-type reactions with electron-rich aromatic compounds can lead to the formation of diaryl sulfones. These reactions showcase the utility of this compound in introducing the (3-chlorophenyl)vinylsulfonyl moiety into diverse molecular frameworks.
The combination of a reactive sulfonyl chloride, a modifiable ethene linker, and a substitutable aromatic ring makes this compound an excellent precursor for complex organic scaffolds. The vinyl sulfonyl moiety is a known Michael acceptor and can participate in various cycloaddition reactions, enabling the construction of intricate ring systems. rsc.org For example, the molecule can be used in cascade reactions where an initial reaction at the sulfonyl chloride group is followed by a cyclization involving the vinyl group. This strategy allows for the rapid assembly of complex, three-dimensional structures from a relatively simple linear precursor, a key goal in modern scaffold diversity synthesis. nih.gov
Building Blocks for Polymeric Materials and Dyes
No specific studies detailing the use of this compound in the synthesis of polymers or dyes have been identified. General knowledge of sulfonyl chlorides suggests they can be used to introduce the sulfonyl group into polymer backbones or to react with dye precursors, but specific examples involving this particular compound are lacking.
Synthetic Pathways for Advanced Organic Molecules
While the vinylsulfonyl chloride moiety is a known reactive group in organic synthesis, allowing for various transformations such as cycloadditions and nucleophilic substitutions, specific synthetic pathways starting from this compound to produce advanced organic molecules are not documented in available literature.
Regioselectivity and Stereoselectivity in Derivatives Synthesis
The regioselectivity and stereoselectivity of reactions involving the vinylsulfonyl group are of significant interest in organic synthesis. However, no specific studies have been found that investigate these aspects in the context of derivatives synthesized from this compound.
Advanced Synthetic Strategies and Green Chemistry Considerations
Continuous Flow Synthesis Approaches
Continuous flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides, offering significant advantages over traditional batch processing, particularly in terms of safety, process control, and scalability. The synthesis of sulfonyl chlorides often involves highly exothermic reactions and hazardous reagents, such as sulfuryl chloride or chlorosulfonic acid. almacgroup.comyoutube.com Flow reactors, with their high surface-area-to-volume ratio, enable superior temperature control, effectively mitigating the risk of thermal runaway. researchgate.net
Research in this area has demonstrated the development of continuous flow protocols for producing aryl sulfonyl chlorides in multi-hundred-gram quantities. youtube.com By employing systems of continuous stirred-tank reactors (CSTRs) and incorporating automated process controls, chemists can safely handle reagents like heated chlorosulfonic acid, which would be considered too hazardous for scale-up in conventional batch facilities. youtube.com This approach has been shown to significantly improve the spacetime yield; in one example, a continuous process produced 500g in 12 hours, achieving a spacetime yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the optimized batch equivalent (0.072 g mL⁻¹ h⁻¹). youtube.com
Furthermore, flow chemistry facilitates the use of novel reaction pathways. A metal-free continuous flow protocol for synthesizing sulfonyl chlorides from thiols and disulfides has been developed using nitric acid, hydrochloric acid, and oxygen. researchgate.net This method allows for precise control over reaction parameters, enhancing safety and efficiency. researchgate.net The small reactor volumes and short residence times inherent to flow systems can lead to remarkably high space-time yields, with one model system achieving 6.7 kg L⁻¹ h⁻¹. researchgate.net Such methodologies, while not yet explicitly documented for 2-(3-Chlorophenyl)ethene-1-sulfonyl chloride, provide a clear and advantageous pathway for its future large-scale and safe production.
Mechanochemical Synthesis Techniques
Mechanochemistry, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, represents a significant advancement in green synthesis. A primary advantage of this approach is the drastic reduction or complete elimination of solvents, which are a major source of chemical waste. organic-chemistry.org This technique is being explored for a variety of transformations, including the synthesis of halogen-containing organic compounds and related sulfonamide derivatives. organic-chemistry.orgnih.gov
While the direct mechanochemical synthesis of this compound has not been specifically reported, related transformations have been achieved with high efficiency. For instance, sulfinamides have been quantitatively converted to sulfonimidoyl chlorides using N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylimidazoline-2,4-dione in a mixer mill. organic-chemistry.org These solvent-free reactions highlight the potential of mechanochemistry to facilitate chlorination and oxidation steps required for sulfonyl chloride synthesis.
The goals of applying mechanochemistry align perfectly with the principles of green chemistry:
Waste Reduction: Reactions are often performed neat or with minimal solvent (liquid-assisted grinding). organic-chemistry.org
Atom Economy: The approach is well-suited for atom-economic reactions. organic-chemistry.org
Safety: It allows for the use of non-hazardous reagents in solid form, improving handling safety. organic-chemistry.org
Energy Efficiency: It employs economical sources of mechanical energy. organic-chemistry.org
A three-component palladium-catalyzed aminosulfonylation reaction to produce a wide range of sulfonamides has also been successfully developed using mechanical energy. nih.gov This demonstrates the feasibility of complex, multi-component reactions in a mechanochemical environment. The application of these principles suggests a promising, albeit currently exploratory, route for the sustainable, solvent-free synthesis of this compound.
Biocatalytic and Enzymatic Transformations
Biocatalysis offers an exceptionally green approach to chemical synthesis, leveraging the high selectivity and efficiency of enzymes under mild, aqueous conditions. While the direct enzymatic synthesis of sulfonyl chlorides is not an established methodology, the potential for chemoenzymatic pathways involving halogenation or sulfonation is an active area of interest.
The key enzymatic transformations relevant to the synthesis of this compound would involve C-Cl bond formation and the construction of the sulfonyl chloride group.
Enzymatic Halogenation: A variety of halogenating enzymes have been identified that could potentially be used to chlorinate a precursor molecule. Haloperoxidases, particularly chloroperoxidases (CPOs), catalyze the oxidation of chloride ions in the presence of hydrogen peroxide to generate an electrophilic chlorine equivalent, which can then chlorinate organic substrates. wikipedia.orgmdpi.com Another major class is the FADH₂-dependent halogenases, which are responsible for the biosynthesis of many halogenated natural products and also generate an electrophilic halogenating species. nih.govnih.gov These enzymes offer the potential for regioselective chlorination of aromatic rings or activated C-H bonds under environmentally benign conditions, avoiding the use of harsh chemical chlorinating agents. mdpi.com
Enzymatic Sulfonation: While distinct from sulfonyl chloride formation, sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfonate group (SO₃⁻) from a donor molecule, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to a substrate. nih.govoup.com This demonstrates nature's ability to form C-S bonds enzymatically. Although engineering a sulfotransferase or a related enzyme to produce a reactive sulfonyl chloride group remains a significant challenge, it points toward future possibilities in biocatalyst development for organosulfur chemistry.
Currently, the application of biocatalysis to synthesize a molecule like this compound would likely be envisioned as a multi-step, chemoenzymatic process. For example, a halogenase could be used in an early step to selectively chlorinate a phenyl ethene precursor, which would then be converted to the final sulfonyl chloride via conventional chemical methods.
Sustainable Reagent Development and Usage
A cornerstone of green chemistry is the replacement of hazardous and wasteful reagents with safer, more sustainable alternatives. The traditional synthesis of sulfonyl chlorides often relies on harsh reagents like chlorosulfonic acid (ClSO₃H), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅), which are corrosive, toxic, and generate significant acidic waste. nih.gov Modern research has yielded several greener alternatives, primarily for the oxidative chlorination of thiols, disulfides, or their derivatives.
These sustainable methods focus on using milder oxidants and chlorinating agents, often in environmentally benign solvents like water. Key developments include:
Sodium Dichloroisocyanurate (NaDCC): This reagent, often used as a water disinfectant, has been successfully employed as an efficient oxidant for converting thiols to sulfonyl chlorides in sustainable solvents like water, ethanol, and glycerol. nih.gov
Oxone and Metal Halides: A simple and rapid method utilizes Oxone (potassium peroxymonosulfate) and potassium chloride (KCl) in water to achieve the oxyhalogenation of thiols and disulfides, producing sulfonyl chlorides in high yields.
Bleach (Sodium Hypochlorite): An economically and environmentally attractive method uses bleach for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from inexpensive starting materials. organic-chemistry.org
Photocatalysis: A novel approach uses potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, as a photocatalyst. By varying the wavelength of light, S-arylthioacetates can be selectively converted into sulfonyl chlorides, offering a high degree of control using a traceless reagent (photons). nih.gov
The table below compares these sustainable reagents with traditional ones, highlighting the advantages in terms of safety, byproducts, and reaction conditions.
| Reagent System | Precursor | Conditions | Advantages | Disadvantages |
| Traditional Reagents | ||||
| Chlorosulfonic Acid (ClSO₃H) | Arene | Harsh, often elevated temp. | Direct sulfonylation | Highly corrosive, violent reaction with water, produces HCl and H₂SO₄ waste. |
| SO₂Cl₂ / POCl₃ | Sulfonic Acid | Harsh, often requires heating | Effective for dehydration | Toxic, corrosive, generates significant acidic waste. nih.gov |
| Sustainable Alternatives | ||||
| N-Chlorosuccinimide (NCS) / HCl | Thiol | Mild, aqueous conditions | Recyclable byproduct (succinimide), safer handling. organic-chemistry.org | Stoichiometric use of reagents. |
| Sodium Dichloroisocyanurate (NaDCC) | Thiol | Mild, sustainable solvents (water, glycerol) | Environmentally benign, simple workup. nih.gov | Generates isocyanurate byproduct. |
| Oxone / KCl | Thiol / Disulfide | Mild, room temp., water | Uses inexpensive, safe salts; rapid reaction. | Requires stoichiometric oxidant. |
| Bleach (NaOCl) | S-Alkyl Isothiourea Salt | Mild, aqueous | Inexpensive, worker-friendly, simple purification. organic-chemistry.org | Can require careful pH control. |
| K-PHI / Light | S-Arylthioacetate | Mild, room temp. | Uses light as a traceless reagent, high selectivity. nih.gov | Requires specialized photocatalytic setup. |
These advancements in reagent development provide a toolkit for synthesizing sulfonyl chlorides like this compound in a manner that is safer, more efficient, and better aligned with the principles of sustainable chemical manufacturing.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds like 2-(3-chlorophenyl)ethene-1-sulfonyl chloride, Density Functional Theory (DFT) is a commonly employed method, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p) to achieve a balance between accuracy and computational cost. mdpi.comnih.gov
These calculations provide insights into the molecular geometry, orbital energies, and charge distribution. The electronic structure is characterized by the delocalized π-system of the chlorophenyl ring and the ethene bridge, which influences the electrophilicity of the sulfonyl sulfur atom. The chlorine substituent on the phenyl ring acts as an electron-withdrawing group through induction, which can further modulate the electronic properties.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of electronic behavior. In analogous aromatic sulfonyl chlorides, the HOMO is typically located on the aromatic ring, while the LUMO is often centered on the sulfonyl group, specifically involving a σ* orbital of the S-Cl bond. This distribution indicates that the molecule is susceptible to nucleophilic attack at the sulfur atom.
Note: These values are illustrative and based on calculations for compounds like benzenesulfonyl chloride. The specific values for this compound would require dedicated calculations.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, thereby elucidating its mechanism. For sulfonyl chlorides, a primary reaction of interest is nucleophilic substitution at the sulfur atom. Theoretical studies on arenesulfonyl chlorides have extensively investigated the pathways for such reactions. mdpi.comnih.gov
The reaction with a nucleophile, such as a chloride ion, is typically shown to proceed through a single transition state, characteristic of a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.comnih.gov This contrasts with some other tetrahedral centers where an addition-elimination mechanism involving a stable pentacoordinate intermediate might be observed. nih.govacs.org
Transition state theory (TST) is used to understand the kinetics of these reactions. wikipedia.org Computational methods are used to locate the transition state structure, which for an SN2 reaction at sulfur is a trigonal bipyramidal geometry. cdnsciencepub.commdpi.com In this structure, the incoming nucleophile and the leaving group (chloride) occupy the apical positions. The energy barrier for the reaction, or the Gibbs free energy of activation (ΔG‡), can be calculated as the energy difference between the transition state and the reactants.
Table 2: Representative Calculated Activation Parameters for Chloride Exchange in an Arenesulfonyl Chloride
| Parameter | Value in Gas Phase (kcal/mol) | Value in Acetonitrile (kcal/mol) |
|---|---|---|
| Enthalpy of Activation (ΔH‡) | -5.0 to -7.0 | 10.0 to 15.0 |
| Gibbs Free Energy of Activation (ΔG‡) | 5.0 to 7.0 | 18.0 to 22.0 |
Note: Data is based on the chloride-chloride exchange reaction for benzenesulfonyl chloride. The negative enthalpy in the gas phase indicates a strongly bound transition state relative to the separated reactants. The positive values in solution reflect the significant energy penalty of desolvating the nucleophile. mdpi.com
Mechanistic Insights from Computational Modeling
Computational modeling provides deep mechanistic insights that complement experimental studies. For the nucleophilic substitution on sulfonyl chlorides, DFT calculations have been instrumental in understanding substituent effects. mdpi.comnih.gov The reaction rates for a series of meta- and para-substituted benzenesulfonyl chlorides correlate well with Hammett substituent constants, and computational studies can reproduce this trend, showing that electron-withdrawing groups increase the reaction rate by stabilizing the electron-rich transition state. mdpi.com
The presence of the 3-chloro substituent and the ethene linker in this compound is expected to influence the reactivity of the sulfonyl group. The electron-withdrawing nature of the chlorine atom on the ring would increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The vinyl group provides a pathway for electronic communication between the ring and the sulfonyl chloride moiety.
Computational studies have also been used to explain phenomena such as "steric acceleration," where bulky ortho-substituents surprisingly increase the rate of nucleophilic substitution. mdpi.comnih.govmdpi.com DFT calculations have shown that this is due to ground-state destabilization from steric congestion, which is partially relieved in the more open trigonal bipyramidal transition state. mdpi.comnih.gov
Prediction of Reactivity and Selectivity
A major goal of computational chemistry is the prediction of chemical reactivity and selectivity. nih.gov By calculating properties such as the LUMO energy and electrostatic potential maps, one can predict the most likely sites for nucleophilic attack. For this compound, the sulfur atom of the sulfonyl chloride group is the clear electrophilic center.
Quantitative predictions of reaction rates can be made by calculating the activation energies for different competing pathways or for reactions with different nucleophiles. For instance, one could computationally screen a variety of nucleophiles to predict which would react fastest with the sulfonyl chloride.
In reactions involving the ethene double bond, such as radical additions, computational modeling can predict the regioselectivity. nih.gov By calculating the energies of the possible radical intermediates formed by addition to either carbon of the double bond, the more stable intermediate and thus the major product can be identified. DFT calculations on the addition of a tosyl radical to styrene, an analogous system, show that the addition occurs at the terminal carbon to form the more stable benzylic radical. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules. mdpi.comgrafiati.com For a molecule like this compound, which has several rotatable bonds (e.g., around the C-C and C-S single bonds), multiple conformations are possible.
MD simulations model the movement of atoms over time by solving Newton's equations of motion. mdpi.com These simulations can be performed in a vacuum or, more realistically, in a simulated solvent environment. By analyzing the trajectory of the simulation, one can identify the most populated conformations, the energy barriers between them, and how the molecular shape fluctuates over time. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in solution-phase reactions. The conformational preference will be dictated by a balance of steric and electronic effects, such as minimizing repulsion between bulky groups and optimizing π-system conjugation.
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms and their connectivity. For "2-(3-Chlorophenyl)ethene-1-sulfonyl chloride," both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable.
Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In a hypothetical ¹H NMR spectrum of "this compound," specific chemical shifts (δ) and coupling constants (J) would be expected for the vinyl and aromatic protons.
The protons of the ethene group (vinyl protons) would likely appear as doublets due to coupling with each other. The magnitude of the coupling constant would be indicative of the stereochemistry around the double bond, with a larger J-value (typically > 12 Hz) suggesting a trans configuration. The protons on the 3-chlorophenyl ring would exhibit a complex splitting pattern in the aromatic region of the spectrum, characteristic of a 1,3-disubstituted benzene ring.
Hypothetical ¹H NMR Data Table
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Vinyl H-1 | 7.0 - 7.5 | d | >12 |
| Vinyl H-2 | 6.5 - 7.0 | d | >12 |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum would show signals for the two vinyl carbons and the six carbons of the 3-chlorophenyl ring. The carbon atom directly attached to the chlorine atom would experience a downfield shift. The chemical shifts of the vinyl carbons would confirm the presence of the double bond.
Hypothetical ¹³C NMR Data Table
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Vinyl C-1 | 130 - 140 |
| Vinyl C-2 | 120 - 130 |
| Aromatic C-Cl | 133 - 136 |
| Aromatic C-H | 125 - 132 |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, confirming the relationship between the vinyl protons and the connectivity within the aromatic ring. HSQC would correlate each proton to its directly attached carbon, while HMBC would reveal longer-range couplings between protons and carbons, helping to piece together the entire molecular structure definitively.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would be due to the sulfonyl chloride group (S=O stretching) and the carbon-carbon double bond (C=C stretching) of the ethene linker. The aromatic ring would also show characteristic C-H and C=C stretching vibrations.
Hypothetical IR Data Table
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| S=O stretch (asymmetric) | 1370 - 1400 |
| S=O stretch (symmetric) | 1170 - 1200 |
| C=C stretch (vinyl) | 1620 - 1650 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-H stretch (aromatic) | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
The mass spectrum of "this compound" would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms and one sulfur atom. Fragmentation of the molecular ion would likely involve the loss of the sulfonyl chloride group or cleavage of the ethenyl chain, providing further structural clues.
X-ray Crystallography for Solid-State Structural Determination
Table of Compounds Mentioned
| Compound Name |
|---|
Advanced Spectroscopic Probes for Mechanistic Studies
The elucidation of reaction mechanisms for compounds like this compound, which can undergo various transformations such as nucleophilic substitution, electrophilic addition, or radical reactions, often requires sophisticated spectroscopic techniques capable of detecting and characterizing transient intermediates. nih.govrsc.org While classical kinetic studies provide valuable rate data, advanced spectroscopic probes offer direct insight into the structural and electronic properties of short-lived species that govern the reaction pathway. These methods are indispensable for distinguishing between proposed mechanisms, such as concerted versus stepwise pathways, or identifying the nature of key intermediates (e.g., carbocationic, radical, or ionic complexes).
Time-Resolved Spectroscopy
Time-resolved spectroscopy is a powerful method for studying dynamic processes that occur on extremely short timescales, from picoseconds to milliseconds. wikipedia.orgyoutube.com In the context of this compound reactions, techniques like pump-probe transient absorption spectroscopy could be employed to monitor the formation and decay of reactive intermediates.
In a hypothetical pump-probe experiment to study the electrophilic addition of a reagent to this compound, a short laser pulse (the "pump") would initiate the reaction by exciting one of the reactants. A second, time-delayed pulse (the "probe") then passes through the sample, and its absorption is measured. nih.gov By varying the delay time between the pump and probe pulses, a spectrum of the transient species can be recorded as a function of time. This could allow for the direct observation of a potential carbocationic intermediate formed after the initial attack on the ethene double bond. The spectral characteristics (absorption maxima) and lifetime of this intermediate would provide critical evidence for an ionic mechanism.
In-situ Reaction Monitoring
Monitoring reactions in real-time without the need for quenching and sampling provides a continuous view of the concentration of reactants, intermediates, and products. This is particularly valuable for identifying transient species that might be missed by conventional offline analysis.
Flow NMR Spectroscopy: Coupling a continuous flow reactor with an NMR spectrometer allows for the real-time analysis of a reaction mixture as it happens. researchgate.netbeilstein-journals.orgnih.gov This technique could be applied to study the reaction of this compound with a nucleophile. By continuously feeding the reactants into the NMR flow cell, spectra can be acquired at various points in time (or space, which corresponds to reaction time in a flow system). nih.gov This setup could enable the detection of short-lived intermediates, such as an N-alkanesulfonyliminium ion in reactions with cyclic imines, by observing their unique NMR signatures before they convert to the final product. researchgate.netacs.org
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about molecules on a very fast timescale. wikipedia.org It is particularly useful for tracking changes in functional groups. For instance, in a reaction involving the sulfonyl chloride group, TRIR could monitor the vibrational frequencies of the S=O bonds. The formation of an intermediate complex or a transition state would likely perturb these frequencies, providing mechanistic details that are complementary to NMR or mass spectrometry data.
Mass Spectrometry for Intermediate Trapping
Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a premier tool for identifying and characterizing reactive intermediates in solution. nih.govrsc.org The technique involves transferring ions from the solution phase to the gas phase, where they can be analyzed by their mass-to-charge ratio. For reactions of this compound, ESI-MS could be used to directly detect charged intermediates.
For example, in a potential radical-mediated addition reaction, specialized radical traps can be added to the reaction mixture. These traps react with the short-lived radical intermediates to form stable products that can be readily detected by ESI-MS. researchgate.netnih.gov This approach provides definitive evidence for the presence of radicals and can even help identify the specific atoms involved in the radical center.
The table below illustrates hypothetical data from an ESI-MS experiment designed to trap a radical intermediate in a reaction involving a styrene derivative, analogous to the target compound.
| Trapping Agent | Observed m/z | Plausible Trapped Intermediate | Inferred Mechanistic Step |
|---|---|---|---|
| Nitroxide Radical (e.g., TEMPO) | [M + 156.25]⁺ | Adduct of Styrene Radical and TEMPO | Radical addition to the vinyl group |
| Allyl-TEMPO Derivative | [M + 198.30]⁺ | Adduct from SH2' Trapping | Presence of a short-lived carbon-centered radical |
This table contains representative data for radical trapping experiments on styrene systems to illustrate the method's application.
Similarly, if an ionic mechanism involving a carbocation is operative, ESI-MS could potentially observe this cation directly or an adduct formed by its reaction with a trapping agent or solvent molecule. The ability to perform tandem MS (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide further structural confirmation of the trapped intermediate. nih.gov
The following table summarizes how these advanced spectroscopic probes could be applied to distinguish between mechanistic pathways for reactions of this compound.
| Spectroscopic Probe | Potential Observation | Mechanistic Insight |
|---|---|---|
| Pump-Probe Transient Absorption | Short-lived absorption band in the visible region | Direct detection of a carbocation intermediate (Ionic Pathway) |
| In-situ Flow NMR | Transient signals with characteristic chemical shifts | Identification of intermediates like iminium ions or covalent adducts |
| ESI-MS with Radical Traps | Detection of stable radical-trap adducts | Confirmation of a Radical Pathway |
| Time-Resolved IR (TRIR) | Shift in S=O stretching frequency on a picosecond timescale | Probing the electronic environment of the sulfonyl group during the reaction |
By integrating the findings from these advanced spectroscopic techniques, a comprehensive and detailed picture of the reaction mechanism for this compound can be constructed, moving beyond kinetic analysis to the direct observation of the transient species that define the chemical transformation.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current research landscape concerning vinyl sulfonyl chlorides and their more extensively studied derivatives, vinyl sulfones, is vibrant and expanding. Vinyl sulfones are recognized as valuable intermediates in organic synthesis due to their dual reactivity as Michael acceptors and partners in cycloaddition reactions. researchgate.netscripps.edu This reactivity has been harnessed to construct a wide array of complex molecular frameworks. Furthermore, the vinyl sulfone motif is a key structural unit in numerous biologically active molecules, showing potential in drug discovery and development. nih.gov
Recent research has focused on developing novel and efficient synthetic methods for accessing vinyl sulfones. These include transition-metal-catalyzed reactions, such as those employing copper, which allow for the direct sulfonylation of alkenes. researchgate.netresearchgate.net Visible-light-induced photocatalytic approaches have also emerged as a powerful tool for the synthesis of these compounds from alkenes and sulfonyl chlorides. researchgate.net While a plethora of methods exist for the synthesis of vinyl sulfones in general, the specific compound 2-(3-Chlorophenyl)ethene-1-sulfonyl chloride remains a largely unexplored entity in the scientific literature. Its existence is documented, yet detailed studies on its synthesis and reactivity are scarce. nih.gov This gap in the literature highlights a significant opportunity for future research to characterize this compound and unlock its synthetic potential.
Emerging Synthetic Challenges and Opportunities
The synthesis of substituted vinyl sulfonyl chlorides, such as this compound, presents several challenges and opportunities. A primary challenge lies in the stereoselective synthesis to obtain either the (E) or (Z) isomer with high purity. The development of catalytic systems that can control the stereochemical outcome of the reaction is a significant area of interest.
Opportunities in this area are centered on the development of novel catalytic methodologies. For instance, copper-catalyzed reactions have shown promise in the synthesis of vinyl sulfones from styrenes and sulfonyl chlorides. researchgate.netresearchgate.net The adaptation of such methods for the direct and stereoselective synthesis of this compound from 3-chlorostyrene (B1584043) would be a significant advancement. Furthermore, exploring other transition-metal catalysts could provide alternative pathways with different reactivity and selectivity profiles.
Below is a comparative overview of selected modern synthetic methods for vinyl sulfones, which could be adapted for the synthesis of derivatives from this compound.
| Method | Catalyst/Reagent | Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Sulfonylation | CuBr-neocuproine | Styrene derivatives, Tosyl chloride | Fast heating, one-pot synthesis | researchgate.net |
| Nickel-Catalyzed Direct Sulfonylation | Nickel catalyst with 1,10-phenanthroline-5,6-dione (B1662461) ligand | Alkenes, Sulfonyl chlorides | Good functional group compatibility | organic-chemistry.org |
| Visible-Light Photocatalysis | Eosin Y | Alkenes, Sulfonate salts | Mild reaction conditions | researchgate.net |
| Iodine-Mediated Oxidative Coupling | I2O5 | Aromatic alkenes, Thiols | Metal-free conditions, excellent regioselectivity | organic-chemistry.org |
Potential for Novel Reaction Discovery
The inherent reactivity of the vinyl sulfonyl chloride group in this compound opens the door to the discovery of novel chemical transformations. The electron-withdrawing nature of the sulfonyl chloride group makes the double bond highly susceptible to nucleophilic attack. This property can be exploited in various ways:
Michael Additions: The compound can serve as an excellent Michael acceptor, reacting with a wide range of nucleophiles to introduce the 2-(3-chlorophenyl)sulfonyl ethyl moiety into other molecules. This could lead to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Cycloaddition Reactions: As a dienophile, this compound could participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes. This would provide a direct route to complex cyclic structures containing the substituted sulfonyl group.
Radical Reactions: Sulfonyl chlorides can be precursors to sulfonyl radicals, which can participate in a variety of radical addition and cyclization reactions. magtech.com.cn Investigating the radical-mediated reactions of this compound could unveil new synthetic pathways.
Role in the Development of New Synthetic Methodologies
Beyond its direct application in the synthesis of target molecules, this compound has the potential to contribute to the development of new synthetic methodologies. Its bifunctional nature, possessing both a reactive sulfonyl chloride and an electrophilic double bond, makes it a versatile building block.
The development of reaction cascades initiated by the reaction of this compound could lead to the efficient construction of complex molecules in a single pot. For instance, a tandem Michael addition-intramolecular cyclization sequence could be envisioned. Furthermore, the 3-chlorophenyl substituent provides a handle for further functionalization through cross-coupling reactions, adding another layer of synthetic versatility. The successful application of this compound in the synthesis of complex natural products or pharmaceutically active compounds would solidify its role as a valuable tool in the synthetic chemist's arsenal.
Integration into Multidisciplinary Research Platforms
The potential utility of this compound and its derivatives extends beyond traditional organic synthesis and into various multidisciplinary research areas.
Medicinal Chemistry: Vinyl sulfones are known to act as irreversible inhibitors of cysteine proteases, a class of enzymes implicated in a variety of diseases. researchgate.net Derivatives of this compound could be designed and synthesized as potential therapeutic agents. The vinyl sulfone motif is present in several drug candidates, highlighting its importance in modern drug design. nih.gov
Chemical Biology: The reactivity of the vinyl sulfone group towards nucleophiles, particularly the thiol group of cysteine residues in proteins, makes it a valuable functional group for designing chemical probes. wikipedia.org Probes based on the this compound scaffold could be used to study the function and localization of specific proteins within a cellular context.
Materials Science: The ability of the vinyl group to undergo polymerization reactions suggests that this compound could be used as a monomer for the synthesis of novel polymers. The presence of the sulfonyl group and the chlorine atom would impart unique properties to these materials, such as altered solubility, thermal stability, and refractive index.
Q & A
Q. What are the standard synthesis methods for 2-(3-Chlorophenyl)ethene-1-sulfonyl chloride, and how are reaction conditions optimized?
The compound is typically synthesized via the reaction of 2-(3-chlorophenyl)ethene with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like decomposition. Solvents such as dichloromethane are used to enhance yield and purity, with inert atmospheres (e.g., nitrogen) to prevent hydrolysis . Optimization involves adjusting molar ratios, reaction time (2–4 hours), and post-reaction purification via recrystallization or column chromatography .
Q. How is the compound characterized to confirm its structural integrity?
Characterization relies on spectroscopic methods:
- NMR : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm) and sulfonyl chloride groups (δ ~45 ppm for C).
- IR : Strong S=O stretching vibrations at ~1360 cm and 1170 cm confirm the sulfonyl chloride moiety.
- Mass Spectrometry : Molecular ion peaks (e.g., [M] at m/z 236.5) and fragmentation patterns validate the molecular formula .
Q. What safety protocols are essential for handling this compound?
Due to its corrosive nature and reactivity with moisture, handling requires:
- PPE : Gloves, goggles, and lab coats.
- Environment : Dry, inert conditions (e.g., glovebox) to prevent hydrolysis.
- Storage : Sealed containers under nitrogen at –20°C .
Advanced Research Questions
Q. What reaction mechanisms dominate its interactions with nucleophiles, and how do substituents influence reactivity?
The sulfonyl chloride group acts as a strong electrophile, undergoing nucleophilic substitution (S2) with amines, alcohols, or thiols. The 3-chlorophenyl group enhances electrophilicity via electron-withdrawing effects, accelerating reactions compared to non-halogenated analogs. Steric hindrance from the ethene bridge can reduce reactivity with bulky nucleophiles .
Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?
Contradictions often arise from temperature fluctuations, solvent purity, or incomplete purification. Systematic studies using Design of Experiments (DoE) can isolate variables:
Q. What strategies stabilize the compound in aqueous environments for biological studies?
Hydrolysis to the sulfonic acid derivative is minimized by:
- Co-solvents : Use DMSO or DMF to reduce water activity.
- Buffers : Maintain pH < 5 to slow nucleophilic attack by water.
- Encapsulation : Liposomal formulations protect the sulfonyl chloride group .
Q. How does the compound’s electronic structure impact its utility in medicinal chemistry?
The sulfonyl chloride’s electrophilicity enables covalent modification of biomolecules (e.g., cysteine residues in enzymes). Computational studies (DFT) show the 3-chlorophenyl group lowers LUMO energy, enhancing reactivity in Michael addition or SNAr reactions for drug conjugate synthesis .
Methodological Challenges and Solutions
Q. What analytical techniques detect trace impurities post-synthesis?
Q. How can reaction regioselectivity be controlled in Friedel-Crafts acylations?
The ethene sulfonyl chloride’s steric profile directs electrophilic attack to para positions on aromatic rings. Catalysts like AlCl enhance selectivity, while bulky solvents (e.g., tert-butylbenzene) reduce ortho substitution .
Applications in Scientific Research
Q. What role does the compound play in synthesizing sulfonated polymers?
It serves as a crosslinking agent in sulfonated poly(ether ether ketone) (SPEEK) membranes for fuel cells. The sulfonyl chloride reacts with hydroxyl groups, introducing sulfonic acid moieties to enhance proton conductivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
